3-Ethyl-1H-pyrazole-4-carbaldehyde
CAS No.: 154926-98-4
Cat. No.: VC21095300
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154926-98-4 |
---|---|
Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | 5-ethyl-1H-pyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8) |
Standard InChI Key | BRWYDRSSDKRKBX-UHFFFAOYSA-N |
SMILES | CCC1=C(C=NN1)C=O |
Canonical SMILES | CCC1=C(C=NN1)C=O |
Introduction
Chemical Structure and Properties
3-Ethyl-1H-pyrazole-4-carbaldehyde is characterized by a pyrazole ring with an ethyl group at position 3 and an aldehyde functional group at position 4. The compound is also known as 5-ethyl-1H-pyrazole-4-carbaldehyde in some naming conventions, reflecting different numbering systems for the pyrazole ring.
Physical and Chemical Properties
The compound possesses the following key characteristics:
Property | Value |
---|---|
Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
CAS Number | 154926-98-4 |
IUPAC Name | 5-ethyl-1H-pyrazole-4-carbaldehyde |
InChI Key | BRWYDRSSDKRKBX-UHFFFAOYSA-N |
SMILES | CCC1=C(C=NN1)C=O |
EC Number | 673-379-9 |
Spectroscopic Data
The compound can be detected and characterized using various analytical techniques. The following table presents predicted collision cross-section data, which is valuable for mass spectrometry analysis:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 125.07094 | 124.6 |
[M+Na]+ | 147.05288 | 136.0 |
[M+NH4]+ | 142.09748 | 132.1 |
[M+K]+ | 163.02682 | 132.3 |
[M-H]- | 123.05638 | 124.1 |
[M+Na-2H]- | 145.03833 | 129.8 |
[M]+ | 124.06311 | 125.8 |
[M]- | 124.06421 | 125.8 |
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 3-Ethyl-1H-pyrazole-4-carbaldehyde, with the Vilsmeier-Haack reaction being the most common method.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves treating appropriate pyrazole derivatives with phosphorus oxychloride (POCl3) and dimethylformamide (DMF). For 3-substituted pyrazole-4-carbaldehydes like 3-ethyl-1H-pyrazole-4-carbaldehyde, the reaction typically begins with semicarbazones derived from ethyl methyl ketones:
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Formation of semicarbazone from ethyl methyl ketone
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Formylation of the semicarbazone using POCl3/DMF
The reaction can be represented as follows:
R-C(Me)=N-NH-CO-NH2 + POCl3/DMF → R-pyrazole-4-carbaldehyde
Where R = ethyl group in the case of 3-ethyl-1H-pyrazole-4-carbaldehyde .
Chemical Reactivity
The reactivity of 3-ethyl-1H-pyrazole-4-carbaldehyde is primarily attributed to the aldehyde functional group, which can participate in various transformations.
Oxidation Reactions
The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate:
3-Ethyl-1H-pyrazole-4-carbaldehyde + KMnO4 → 3-Ethyl-1H-pyrazole-4-carboxylic acid
The resulting acid can be further converted to esters, acid chlorides, or amides through standard organic chemistry procedures .
Reduction Reactions
Reduction of the aldehyde group yields the corresponding primary alcohol:
3-Ethyl-1H-pyrazole-4-carbaldehyde + reducing agent → 3-Ethyl-1H-pyrazole-4-methanol
Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
With Active Methylene Compounds
The aldehyde group undergoes condensation with active methylene compounds to form various products:
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With acetoacetate esters to form α,β-unsaturated esters
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With malononitrile to form substituted acrylonitriles
With Hydrazines and Related Compounds
Reactions with hydrazine, semicarbazide, and thiosemicarbazide lead to the formation of hydrazones, semicarbazones, and thiosemicarbazones, respectively:
3-Ethyl-1H-pyrazole-4-carbaldehyde + H2N-NH-C(=O)-NH2 → 3-Ethyl-1H-pyrazole-4-carbaldehyde semicarbazone
These derivatives have potential applications in coordination chemistry and medicinal chemistry .
Aldol Condensations
The aldehyde can participate in aldol condensations with ketones to form chalcones:
3-Ethyl-1H-pyrazole-4-carbaldehyde + R-CO-CH3 → 3-(3-Ethyl-1H-pyrazol-4-yl)-1-R-prop-2-en-1-one
For example, similar pyrazole-4-carbaldehydes have been reported to undergo aldol condensation with 3-acetyl-2,5-dimethylfuran to produce the corresponding chalcones in high yields .
Hazard Code | Hazard Statement | Warning Category |
---|---|---|
H302 | Harmful if swallowed | Warning Acute toxicity, oral |
H315 | Causes skin irritation | Warning Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure |
Recommended Precautions
When handling this compound, the following precautions are recommended:
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Use appropriate personal protective equipment (gloves, eye protection, lab coat)
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Work in a well-ventilated area or fume hood
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Avoid skin contact and inhalation
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Store in a tightly closed container in a cool, dry place
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Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases
Related Compounds
Several structurally related compounds have been identified with varying degrees of similarity to 3-ethyl-1H-pyrazole-4-carbaldehyde:
Compound | CAS Number | Similarity Index |
---|---|---|
3-Propyl-1H-pyrazole-4-carbaldehyde | 1001020-17-2 | 0.94 |
3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde | 1395070-81-1 | 0.94 |
5-Methyl-1H-pyrazole-4-carbaldehyde | 112758-40-4 | 0.87 |
3-Methyl-1H-pyrazole-4-carbaldehyde | 874908-43-7 | 0.87 |
3-Cyclohexyl-1H-pyrazole-4-carbaldehyde | 681260-23-1 | 0.85 |
These related compounds differ primarily in the alkyl substituent at position 3 of the pyrazole ring, with the propyl and tert-butyl derivatives showing the highest structural similarity.
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